molecular formula C13H10ClN3O2 B15064585 Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate

Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate

Cat. No.: B15064585
M. Wt: 275.69 g/mol
InChI Key: LZZYYQNRWYEINU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate typically involves the reaction of 3-chloroquinoxaline with ethyl cyanoacetate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include ethyl acetate, sodium carbonate, and ethanol. The reaction is usually performed under reflux conditions for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison: Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is unique due to the presence of the cyano group, which can enhance its reactivity and biological activity compared to similar compounds. The cyano group can participate in additional chemical reactions, making this compound more versatile for various applications .

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate

InChI

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)8(7-15)11-12(14)17-10-6-4-3-5-9(10)16-11/h3-6,8H,2H2,1H3

InChI Key

LZZYYQNRWYEINU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

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